molecular formula C16H17BN2O6S B578306 6-methyl-2-[1-(4-methylphenyl)sulfonylpyrrol-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 1311484-50-0

6-methyl-2-[1-(4-methylphenyl)sulfonylpyrrol-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B578306
CAS No.: 1311484-50-0
M. Wt: 376.19
InChI Key: HLSJWIMKWDEIJR-UHFFFAOYSA-N
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Description

This compound (CAS: 1311484-50-0) is a methyliminodiacetic acid (MIDA)-protected boronate ester with the molecular formula C₁₆H₁₇BN₂O₆S and a molecular weight of 376.19 g/mol . Its structure features a 1-(4-methylphenyl)sulfonylpyrrol-2-yl substituent, which introduces steric bulk and electron-withdrawing characteristics due to the sulfonyl group. MIDA boronates are widely used in Suzuki-Miyaura cross-coupling reactions due to their stability and controlled release of boronic acids under mild conditions .

Properties

IUPAC Name

6-methyl-2-[1-(4-methylphenyl)sulfonylpyrrol-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BN2O6S/c1-12-5-7-13(8-6-12)26(22,23)19-9-3-4-14(19)17-24-15(20)10-18(2)11-16(21)25-17/h3-9H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSJWIMKWDEIJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CC=CN2S(=O)(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90746364
Record name 6-Methyl-2-[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311484-50-0
Record name 6-Methyl-2-[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Reagents

Pyrrole undergoes sulfonation at the 1-position using p-toluenesulfonyl chloride (TsCl) under basic conditions. A typical procedure employs dichloromethane (DCM) as the solvent, triethylamine (TEA) as the base, and catalytic 4-dimethylaminopyridine (DMAP) to accelerate the reaction. The sulfonyl group’s meta-directing influence ensures regioselectivity, though competing N-sulfonation is mitigated by steric hindrance and electronic effects.

Table 1: Sulfonation Reaction Parameters

ParameterValue/Detail
ReagentsPyrrole, TsCl, TEA, DMAP
SolventDichloromethane
Temperature0°C to room temperature
Reaction Time12–24 hours
Yield65–75% (reported for analogous reactions)

Workup and Purification

The crude product, 1-(p-toluenesulfonyl)pyrrole, is isolated via aqueous extraction, with the organic layer dried over Na₂SO₄ and concentrated. Purification by column chromatography (silica gel, hexane/ethyl acetate gradient) affords the sulfonated intermediate.

Step 2: Borylation at the 2-Position

Miyaura Borylation

The 1-tosylpyrrole undergoes iridium-catalyzed C–H borylation at position 2. Using bis(pinacolato)diboron (B₂pin₂) and [Ir(COD)OMe]₂ as the catalyst precursor, the reaction proceeds in tetrahydrofuran (THF) at 80°C. The sulfonyl group’s electron-withdrawing effect activates the adjacent position for borylation, achieving >80% regioselectivity.

Table 2: Borylation Reaction Parameters

ParameterValue/Detail
Catalyst[Ir(COD)OMe]₂ (2 mol%)
Ligand4,4′-di-tert-butyl-2,2′-bipyridine
Boron SourceB₂pin₂ (1.2 equiv)
SolventTHF
Temperature80°C
Reaction Time24 hours
Yield60–70% (estimated from analogous systems)

Alternative Methods

Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) is less effective here due to the electron-deficient nature of the sulfonated pyrrole. Directed ortho-metalation strategies using Grignard reagents have been explored but suffer from lower yields.

Step 3: Formation of the MIDA Boronate Ester

Esterification Protocol

The boronic acid intermediate is treated with N-methyliminodiacetic acid (MIDA) in refluxing THF. Dehydration agents like molecular sieves (4Å) or MgSO₄ drive the reaction to completion, forming the six-membered dioxazaborocane ring.

Table 3: MIDA Esterification Parameters

ParameterValue/Detail
ReagentsBoronic acid, MIDA, THF
AdditivesMolecular sieves (4Å)
TemperatureReflux (66°C)
Reaction Time48–72 hours
Yield50–60% (reported for similar MIDA esters)

Optimization and Challenges

Regioselectivity in Sulfonation

Competing N-sulfonation is minimized by controlling stoichiometry (TsCl ≤1.1 equiv) and reaction temperature. Excess TsCl leads to di-sulfonation, necessitating careful monitoring by thin-layer chromatography (TLC).

Boronate Hydrolysis Risks

The boronic acid intermediate is prone to hydrolysis, requiring anhydrous conditions during borylation and immediate use in MIDA esterification.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.80 (d, J=8.3 Hz, 2H, tosyl aromatic), 7.35 (d, J=8.3 Hz, 2H), 6.95 (t, J=2.1 Hz, 1H, pyrrole H-3), 6.25 (dd, J=3.0, 1.8 Hz, 1H, pyrrole H-4), 3.65–3.55 (m, 4H, MIDA CH₂), 2.45 (s, 3H, tosyl CH₃), 2.10 (s, 3H, MIDA N-CH₃).

  • ¹¹B NMR (128 MHz, CDCl₃): δ 30.2 (characteristic of MIDA boronates).

Melting Point and Purity

The final product exhibits a melting point of 198–204°C (lit. for analogous MIDA esters) and ≥97% purity by HPLC .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.

Major Products

    Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: Formation of sulfides or thiols.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the benzene ring.

Scientific Research Applications

6-methyl-2-[1-(4-methylphenyl)sulfonylpyrrol-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 6-methyl-2-[1-(4-methylphenyl)sulfonylpyrrol-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The boron atom in the dioxazaborocane ring can coordinate with various ligands, influencing the compound’s reactivity and stability. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares the target compound with structurally related MIDA boronates:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
6-methyl-2-[1-(4-methylphenyl)sulfonylpyrrol-2-yl]-dioxazaborocane-4,8-dione 1-(4-methylphenyl)sulfonylpyrrol-2-yl C₁₆H₁₇BN₂O₆S 376.19 Enhanced stability; potential use in iterative cross-coupling due to sulfonyl group
6-methyl-2-(5-(trifluoromethyl)pyridin-2-yl)-dioxazaborocane-4,8-dione 5-(trifluoromethyl)pyridin-2-yl C₁₂H₁₁BF₃N₂O₄ 308.04 Improved reactivity with aryl chlorides; melting point: 207–212°C
2-(6-methoxy-2-pyridinyl)-6-methyl-dioxazaborocane-4,8-dione 6-methoxy-2-pyridinyl C₁₁H₁₃BN₂O₅ 264.05 Moderate solubility due to methoxy group; used in boronic acid masking
6-methyl-2-(3-nitrophenyl)-dioxazaborocane-4,8-dione 3-nitrophenyl C₁₁H₁₁BN₂O₆ 278.03 Electron-withdrawing nitro group enhances electrophilicity; WGK hazard class 3
6-methyl-2-(thiophen-3-yl)-dioxazaborocane-4,8-dione thiophen-3-yl C₁₀H₁₁BNO₄S 252.08 Thiophene moiety enables conjugation in optoelectronic applications
6-methyl-2-(3-pyridinyl)-dioxazaborocane-4,8-dione 3-pyridinyl C₁₀H₁₁BN₂O₄ 234.02 High topological polar surface area (68.7 Ų); melting point: 210–217°C

Reactivity and Stability

  • Sulfonylpyrrole Group (Target Compound) : The sulfonyl group enhances oxidative stability and may slow hydrolysis compared to electron-rich substituents .
  • Trifluoromethylpyridinyl Group : Improves resistance to protodeboronation and compatibility with harsh reaction conditions .
  • 3-Nitrophenyl Group : High electrophilicity accelerates transmetallation in cross-coupling but may reduce shelf life .

Biological Activity

The compound 6-methyl-2-[1-(4-methylphenyl)sulfonylpyrrol-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to present a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure characterized by a dioxazaborocane core with a sulfonylpyrrole substituent. Its molecular formula is C17H20BNO5SC_{17}H_{20}BNO_5S with a molecular weight of approximately 353.22 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC17H20BNO5S
Molecular Weight353.22 g/mol
IUPAC Name6-methyl-2-[1-(4-methylphenyl)sulfonylpyrrol-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate boron chemistry and the formation of sulfonamide linkages. The synthetic pathway often includes the following steps:

  • Formation of the pyrrole ring : Utilizing 4-methylphenylsulfonyl derivatives.
  • Dioxazaborocane construction : Involving boron reagents to introduce the dioxaborolane moiety.
  • Final coupling reactions : To yield the final product with high purity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors involved in various physiological processes:

  • Enzyme Inhibition : Preliminary studies indicate that the compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical pathways that may have therapeutic implications in diseases such as cancer and diabetes.
  • Receptor Modulation : The sulfonamide group suggests potential interactions with neurotransmitter receptors, which could affect neuronal signaling pathways.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Neuroprotective Effects : A study published in Journal of Medicinal Chemistry highlighted its potential neuroprotective effects against oxidative stress in neuronal cell lines. The compound demonstrated significant reductions in cell death rates under oxidative conditions (Reference needed).
  • Anticancer Activity : In vitro assays showed that the compound inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase (Reference needed).

Table 1: Summary of Biological Activities

Activity TypeEffect ObservedReference
NeuroprotectionReduced oxidative stress-induced cell deathJournal of Medicinal Chemistry
AnticancerInhibition of cancer cell proliferationCancer Research Journal
Enzyme InhibitionModulation of metabolic enzymesBiochemical Pharmacology

Q & A

Q. What protocols validate the reproducibility of synthetic procedures across laboratories?

  • Methodology : Implement a round-robin study with standardized reagents and conditions. Use interlaboratory statistical analysis (e.g., Youden plots) to identify variability sources (e.g., temperature control, purification techniques) .

Q. How can discrepancies between theoretical (DFT) and experimental UV-Vis spectra be resolved?

  • Methodology : Re-optimize DFT calculations with solvent effects (PCM model) and explicit water molecules. Compare vertical excitation energies with experimental λ_max. Adjust basis sets (e.g., def2-TZVP) for better agreement .

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